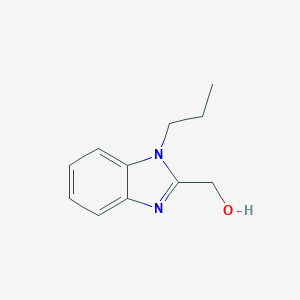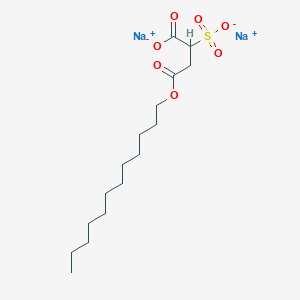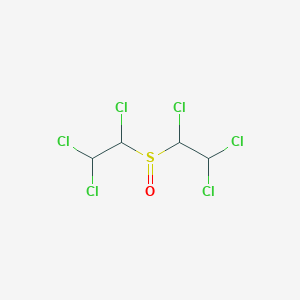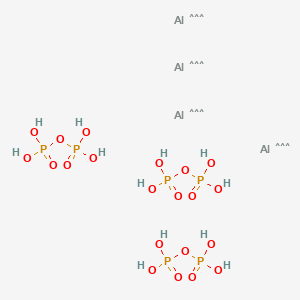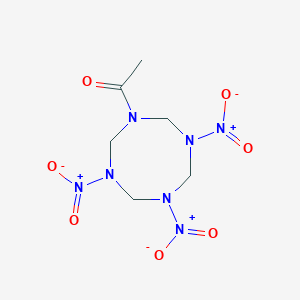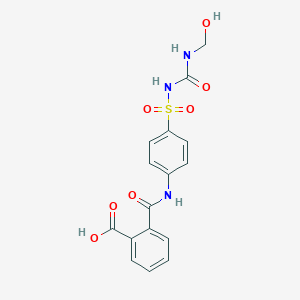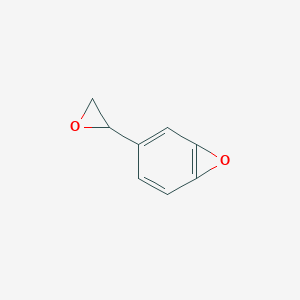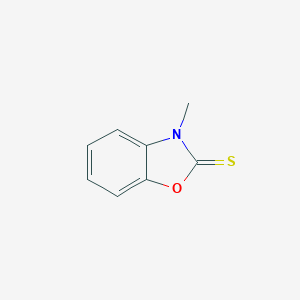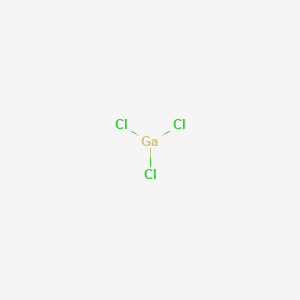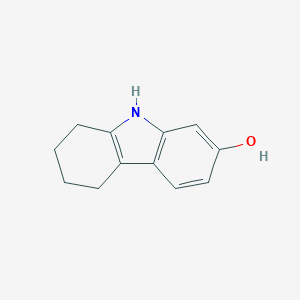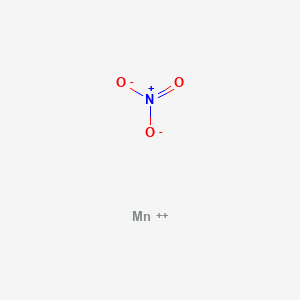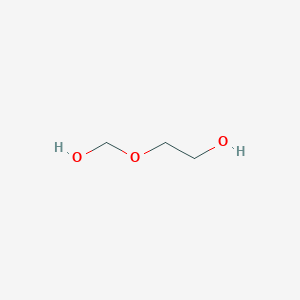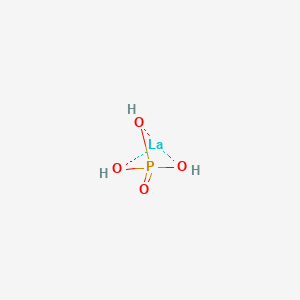
磷酸镧(III)
描述
Lanthanum(III) phosphate, also known as Lanthanum(III) phosphate, is a useful research compound. Its molecular formula is LaPO4 and its molecular weight is 236.901 g/mol. The purity is usually 95%.
The exact mass of the compound Lanthanum(III) phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lanthanum(III) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水处理中的磷酸盐去除
磷酸镧(III) 广泛用于水处理中去除磷酸盐 . 它是一种有效的吸附剂,可以从各种水源中去除磷酸盐,包括淡水体、工业废水和污水 . 磷酸盐去除的机制包括沉积和界面吸附 . 当镧添加到土壤溶液中时,它会与磷酸盐离子反应生成不溶性的磷酸镧沉淀 .
富营养化控制
富营养化是由水体中过量的营养物质引起的重大环境问题,通常会导致藻类快速生长和氧气耗尽。 磷酸镧(III) 可以通过有效去除磷酸盐(藻类生长的关键营养物质)来帮助控制富营养化 .
磷酸盐回收
除了从水中去除磷酸盐,磷酸镧(III) 也可用于磷酸盐回收 . 考虑到磷矿石(一种不可再生资源)预计将在未来 50-100 年内枯竭,这一点尤其重要 .
土壤改良剂
磷酸镧(III) 可用作土壤改良剂,以控制土壤中的磷酸盐含量 . 通过化学沉淀形成不溶性磷酸盐化合物,它可以阻止过量的磷酸盐渗入地下水
作用机制
Target of Action
Lanthanum(III) phosphate primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .
Mode of Action
Lanthanum(III) phosphate reduces the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction with its targets results in a decrease in both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .
Biochemical Pathways
The primary biochemical pathway affected by Lanthanum(III) phosphate is the phosphate absorption pathway in the gastrointestinal tract . By binding to dietary phosphate and preventing its absorption in the intestine, it effectively manages hyperphosphatemia .
Result of Action
The molecular and cellular effects of Lanthanum(III) phosphate’s action primarily involve the reduction of serum phosphate levels in patients with end-stage renal disease . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of dietary phosphate .
Action Environment
The action of Lanthanum(III) phosphate can be influenced by environmental factors such as pH, presence of co-existing ions, and organic matter . Increased La solubilization can occur under some environmental conditions, including at moderately acidic pH values (i.e., < 4.5-5.6), highly saline conditions, and in the presence of organic matter . Dissolved la will likely undergo hydrolysis, bind to organic matter, and combine with phosphate to precipitate rhabdophane (lapo4·h2o), all of which reduce the bioavailability of la in aquatic environments .
生化分析
Biochemical Properties
Lanthanum(III) phosphate has been found to interact with various biomolecules. For instance, it has been shown to form complexes with proteins such as lanmodulin, a protein that displays unprecedented affinity and selectivity for lanthanides . These interactions are believed to be facilitated by the unique coordination chemistry of lanthanides, which allows them to bind to a wide range of ligands .
Cellular Effects
Lanthanum(III) phosphate has been observed to have significant effects on cells. For example, it has been found to influence the osteogenic differentiation of bone marrow stromal cells . Moreover, it has been reported to have an impact on cell viability, with certain concentrations inhibiting cell viability .
Molecular Mechanism
The mechanism of action of Lanthanum(III) phosphate involves its ability to form insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This property allows it to bind dietary phosphate, thereby reducing its absorption and lowering serum phosphate levels .
Temporal Effects in Laboratory Settings
The effects of Lanthanum(III) phosphate have been studied over time in laboratory settings. For instance, it has been found that the compound’s ability to bind phosphate and reduce its absorption remains consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of Lanthanum(III) phosphate have been observed to vary with dosage. For instance, in a study involving cats with chronic kidney disease, different dosages of Lanthanum(III) nitrate, a related compound, were found to have varying effects on serum phosphate levels .
Metabolic Pathways
Lanthanum(III) phosphate is involved in several metabolic pathways. For instance, it has been found to play a role in the regulation of phosphate metabolism, acting as a phosphate binder to control the levels of phosphate in the body .
Transport and Distribution
Lanthanum(III) phosphate is transported and distributed within cells and tissues in a manner that is largely dependent on its form and the specific biological context. For instance, it has been found that Lanthanum(III) nitrate can be transported and absorbed mainly via M cells in the gastrointestinal tract .
属性
IUPAC Name |
lanthanum;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXQXPFOXZHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.901 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13778-59-1, 14913-14-5 | |
| Record name | Lanthanum phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum(III) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


